molecular formula C19H17ClN2O3S B4115099 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide

Cat. No. B4115099
M. Wt: 388.9 g/mol
InChI Key: WSVVWAUVDPDGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide, also known as MLN9708, is a proteasome inhibitor that has been studied for its potential use in cancer treatment. Proteasomes are large protein complexes that play a key role in the regulation of cellular processes by degrading unwanted or damaged proteins. Inhibition of proteasomes can lead to the accumulation of such proteins and ultimately trigger cell death. MLN9708 has been found to be a potent and selective inhibitor of the proteasome and has shown promising results in preclinical and clinical studies.

Mechanism of Action

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide selectively inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of unwanted or damaged proteins and ultimately triggering apoptosis in cancer cells. The proteasome is a key regulator of many cellular processes, including cell cycle progression, DNA repair, and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic factors, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has been shown to induce apoptosis in cancer cells and to sensitize them to other chemotherapeutic agents. In addition, proteasome inhibition can lead to the accumulation of misfolded or damaged proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system.

Advantages and Limitations for Lab Experiments

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes and for screening potential proteasome inhibitors. However, like many other small-molecule inhibitors, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has limitations in terms of its specificity and off-target effects. In addition, the use of proteasome inhibitors in cancer treatment is associated with some toxicities, such as peripheral neuropathy and gastrointestinal disturbances.

Future Directions

There are several potential future directions for the study of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide and proteasome inhibition. One area of research is the development of more selective and potent proteasome inhibitors with fewer off-target effects. Another area is the identification of biomarkers that can predict the response of cancer cells to proteasome inhibition and the optimization of treatment regimens based on these biomarkers. In addition, the combination of proteasome inhibitors with other chemotherapeutic agents or targeted therapies is an area of active research. Finally, the role of the proteasome in other cellular processes, such as DNA repair and immune regulation, is an area of ongoing investigation.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has been extensively studied for its potential use in cancer treatment. Proteasome inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to other chemotherapeutic agents. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has shown promising results in preclinical studies in various types of cancer, including multiple myeloma, lymphoma, and solid tumors.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-13(22-26(24,25)16-11-9-15(20)10-12-16)19(23)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-13,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVVWAUVDPDGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.